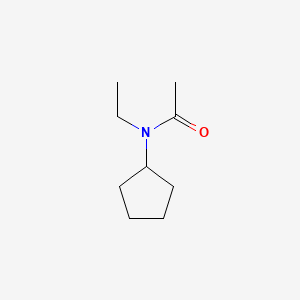

N-Cyclopentyl-N-ethylacetamide

Übersicht

Beschreibung

“N-Cyclopentyl-N-ethylacetamide” is a chemical compound that contains an amide bond . The amide bond is a key biochemical structure, formed when two amino acids connect with the release of water . This bond forms the backbone of proteins, which play many critical roles in living organisms and are required for the structure, function, and regulation of biological tissues and organs .

Synthesis Analysis

The synthesis of “N-Cyclopentyl-N-ethylacetamide” could potentially involve a reaction between acyl chlorides and amines . This reaction happens in two main stages - an addition stage, followed by an elimination stage . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride . As the lone pair on the nitrogen approaches the fairly positive carbon in the ethanoyl chloride, it moves to form a bond with it .

Molecular Structure Analysis

The molecular structure of “N-Cyclopentyl-N-ethylacetamide” is similar to that of N-ethylacetamide . N-ethylacetamide has a molecular formula of C4H9NO and a molecular weight of 87.120 Da . It contains a total of 14 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 secondary amide .

Chemical Reactions Analysis

The chemical reactions involving “N-Cyclopentyl-N-ethylacetamide” could be influenced by various factors such as the structure of the alkyl group and the nature and composition of the solvent . The rates of reactions of simple alkyl derivatives follow the order tertiary > secondary > primary, which is exactly opposite that of reactions .

Wissenschaftliche Forschungsanwendungen

Conformational Structure and Molecular Spectra

N-ethylacetamide, a closely related compound to N-Cyclopentyl-N-ethylacetamide, has been studied for its conformational structure and molecular spectra. Analysis of infrared and NMR spectra revealed that N-ethylacetamide exists in the form of a single pair of equivalent mirror image conformers, which provides insight into its molecular behavior in different states and environments. This understanding is critical for predicting the behavior of similar compounds, like N-Cyclopentyl-N-ethylacetamide, in various applications, including material science and drug design (Schmidt, Doskočilová, & Schneider, 1973).

Gas-Phase Structures and Quantum Chemistry

In another study, the gas-phase structures and parameters describing acetyl methyl torsion in N-ethylacetamide were determined using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations. This kind of research is vital in understanding the fundamental chemical properties and potential applications of N-Cyclopentyl-N-ethylacetamide in fields like atmospheric chemistry and pharmacology (Kannengießer, Lach, Stahl, & Nguyen, 2015).

NMR Shift Reagent Study

A study using NMR spectroscopy with lanthanide shift reagents on N-ethylacetamide revealed the existence of two mirror-image isomers. This kind of research helps in understanding the stereochemistry and molecular interactions of similar compounds, potentially guiding their use in synthetic chemistry and material sciences (Doskočilová & Schneider, 1976).

Synthesis and Chemical Reactions

The synthesis of compounds like N-1-(N-pyrrolidonyl)-ethylacetamide by reacting acetamide with N-vinylpyrrolidone indicates the chemical reactivity and potential for creating novel compounds with specific properties. These synthesis pathways are crucial in developing new materials and pharmaceuticals (Aliyeva et al., 1995).

Wirkmechanismus

The mechanism of action of “N-Cyclopentyl-N-ethylacetamide” could be similar to that of N-ethylacetamide. The reaction between acyl chlorides and amines, such as ethylamine, involves a nucleophilic addition/elimination process . The nitrogen in the amine, being more electronegative than both hydrogen and carbon, attracts the bonding electrons towards itself, producing a significant amount of negative charge on the nitrogen atom . This negative charge then attacks the positively charged carbon atom in the acyl chloride .

Safety and Hazards

Based on the safety data sheet of N-ethylacetamide, it is suspected of causing cancer . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It should be stored locked up and disposed of to an approved waste disposal plant .

Zukünftige Richtungen

Future research could focus on understanding the role of low energy electrons in biomolecular systems, as investigations on dissociative electron attachment (DEA) to gas-phase N-ethylformamide (NEF) and N-ethylacetamide (NEA) molecules have been performed . Both molecules contain the amide bond, which is the linkage between two consecutive amino acid residues in proteins . Thus, their electron-induced dissociation can imitate the resonant behavior of the DEA process in more complex biostructures .

Eigenschaften

IUPAC Name |

N-cyclopentyl-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-10(8(2)11)9-6-4-5-7-9/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNOBEYYTKAQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-N-ethylacetamide | |

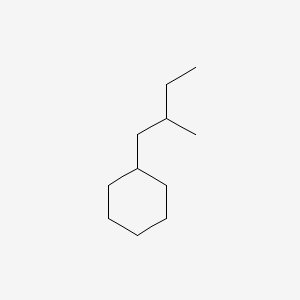

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3271117.png)

![8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3271172.png)

![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)